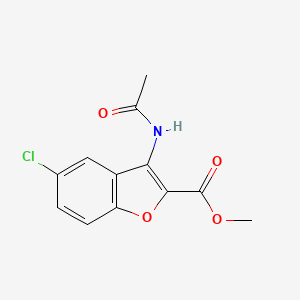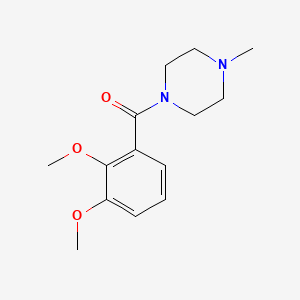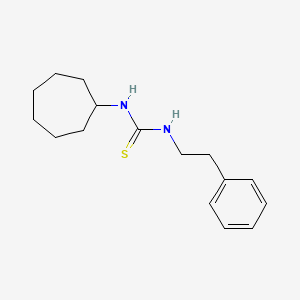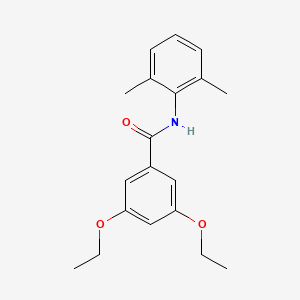![molecular formula C16H14ClNO3 B5878142 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate, also known as CBAP, is a chemical compound that has been studied extensively in scientific research. It is a derivative of phenylacetate, which has been shown to have anti-cancer and anti-inflammatory properties. CBAP has been found to have similar properties and is being investigated for its potential use in cancer treatment and other medical applications.
Mécanisme D'action
The exact mechanism of action of 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cancer cell growth. 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-cancer and anti-inflammatory properties. However, 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate. One area of interest is the development of more water-soluble derivatives of 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate that can be used in a wider range of experiments. Another area of interest is the investigation of 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate in combination with other anti-cancer and anti-inflammatory agents to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate and its potential use in other medical applications.
Méthodes De Synthèse
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with phenylacetic acid. The resulting product is then treated with acetic anhydride to form 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate. This synthesis method has been used in several studies to produce 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate for research purposes.
Applications De Recherche Scientifique
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has been studied extensively for its potential use in cancer treatment. It has been found to have anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
[4-[(2-chlorophenyl)methylcarbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-14-8-6-12(7-9-14)16(20)18-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWHHTCDCGCOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorobenzyl)carbamoyl]phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5878076.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B5878082.png)
![N'-(2-furylmethylene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5878089.png)




![ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B5878119.png)
![3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide](/img/structure/B5878136.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)